2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile
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Overview
Description
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of imidazopyridazines. This compound is characterized by its unique structure, which includes a cyclopropyl group, an imidazo[1,2-b]pyridazine moiety, and a pyrimidine ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclopropyl group and the piperidine moiety. The final step involves the formation of the pyrimidine-4-carbonitrile group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems
Scientific Research Applications
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .
Comparison with Similar Compounds
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile can be compared with other similar compounds, such as:
Imidazopyridines: These compounds share the imidazo[1,2-b]pyridazine core but differ in their substituents and biological activities.
Pyridazines: Compounds with a pyridazine ring exhibit a range of pharmacological activities, including antimicrobial and anticancer properties.
Pyrimidines: Pyrimidine derivatives are widely used in medicinal chemistry for their diverse biological activities
Properties
Molecular Formula |
C20H21N7O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C20H21N7O/c21-11-16-5-8-22-20(23-16)26-9-6-14(7-10-26)13-28-19-4-3-18-24-17(15-1-2-15)12-27(18)25-19/h3-5,8,12,14-15H,1-2,6-7,9-10,13H2 |
InChI Key |
OVBMHQKMZHYTGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C5=NC=CC(=N5)C#N |
Origin of Product |
United States |
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